molecular formula C20H18N2O5 B11603552 4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid

Cat. No.: B11603552
M. Wt: 366.4 g/mol
InChI Key: UAMJEMUNNDOCEU-UHFFFAOYSA-N
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Description

4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid is a complex organic compound that features a quinoline core substituted with an ethoxycarbonyl group and a methoxy group, linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The ethoxycarbonyl and methoxy groups are introduced through esterification and methylation reactions, respectively. For instance, ethyl chloroformate can be used to introduce the ethoxycarbonyl group, while methanol in the presence of a base can introduce the methoxy group.

    Coupling with Benzoic Acid: The final step involves coupling the substituted quinoline with benzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving quinoline derivatives. It can also be used in the design of fluorescent markers due to its potential photophysical properties.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent. Quinoline derivatives are known for their antimalarial and anticancer activities, and the presence of the benzoic acid moiety might enhance its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication in cancer cells. The benzoic acid moiety might enhance binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Methoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    4-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid: Similar structure but with the methoxy group at a different position on the quinoline ring.

    4-{[3-(Ethoxycarbonyl)-8-hydroxyquinolin-4-yl]amino}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The unique combination of the ethoxycarbonyl and methoxy groups on the quinoline core, along with the benzoic acid moiety, gives 4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid distinct chemical properties. These modifications can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-8-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(25)15-11-21-18-14(5-4-6-16(18)26-2)17(15)22-13-9-7-12(8-10-13)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

UAMJEMUNNDOCEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC=C2OC

Origin of Product

United States

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